Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate, also known as Methyl PFE, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool.
Wirkmechanismus
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE acts as a selective agonist for the alpha-2A adrenoceptor subtype. Activation of this receptor leads to a decrease in cAMP production and subsequent inhibition of sympathetic nervous system activity. This compound PFE has also been shown to modulate the activity of other signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
This compound PFE has been shown to have a range of biochemical and physiological effects. Its selective activation of the alpha-2A adrenoceptor subtype leads to a decrease in sympathetic nervous system activity, resulting in a reduction in blood pressure and heart rate. This compound PFE has also been shown to enhance insulin secretion and improve glucose metabolism. In addition, it has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE in lab experiments is its selectivity for the alpha-2A adrenoceptor subtype, allowing for more precise investigation of its effects on physiological processes. However, its synthetic nature and limited availability may pose limitations for some research applications.
Zukünftige Richtungen
Future research on Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE could focus on its potential therapeutic applications for conditions such as hypertension, diabetes, and cognitive impairment. Further investigation into its mechanism of action and signaling pathways could also provide insights into the underlying mechanisms of these conditions. Additionally, the development of more efficient synthesis methods and increased availability of the compound could expand its use in scientific research.
Synthesemethoden
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with pyridine-4-yl-ethylamine followed by esterification with methanol. The final product is obtained through purification and isolation techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE has been used as a research tool to investigate the role of the alpha-2 adrenoceptor in various physiological and pathological processes. It has been shown to selectively activate the alpha-2A adrenoceptor subtype, leading to a decrease in sympathetic nervous system activity and a reduction in blood pressure. This compound PFE has also been used to study the effects of alpha-2A adrenoceptor activation on insulin secretion, glucose metabolism, and cognitive function.
Eigenschaften
IUPAC Name |
methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-9-14(21-15(10)16(19)20-4)12(3)18-11(2)13-5-7-17-8-6-13/h5-9,11-12,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQZTYKGQXKRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)NC(C)C2=CC=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.